Benzyl(hexadecyl)dimethylammonium phenoxide

Description

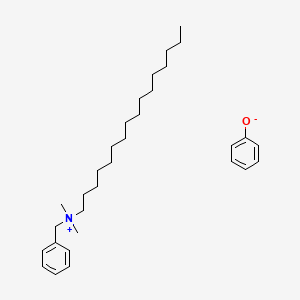

Benzyl(hexadecyl)dimethylammonium phenoxide is a quaternary ammonium compound (QAC) characterized by a benzyl group, a hexadecyl (C16) chain, and a dimethylammonium core with a phenoxide (C6H5O⁻) counterion. This structure combines the surfactant properties of QACs with the antimicrobial and solubility-enhancing effects of the phenolic moiety. The substitution of chloride with phenoxide likely alters its solubility, antimicrobial activity, and stability, making it a subject of interest in disinfectant and surfactant research.

Properties

CAS No. |

94159-23-6 |

|---|---|

Molecular Formula |

C31H51NO |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;phenoxide |

InChI |

InChI=1S/C25H46N.C6H6O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;7-6-4-2-1-3-5-6/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-5,7H/q+1;/p-1 |

InChI Key |

KULWUUZTWCQHHM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)dimethylammonium phenoxide typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride ion is replaced with a phenoxide ion through a metathesis reaction with sodium phenoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Base-Catalyzed Coupling Reactions

[BHDMA][PhO] acts as a phase-transfer catalyst and base in reactions requiring deprotonation. For example, in phenol-diphenoquinone coupling (as described in [US3631208A] ), phenoxide anions facilitate the formation of biphenols via ortho/para C–O bond formation. The cationic surfactant enhances solubility of aromatic substrates in nonpolar solvents like benzene or toluene, enabling efficient coupling at elevated temperatures (100–250°C) .

Key mechanistic steps :

-

Phenoxide deprotonates phenol, generating a phenolate nucleophile.

-

The surfactant stabilizes transition states via micellar encapsulation.

-

Coupling yields biphenol derivatives with >70% efficiency under optimized conditions .

Enhanced Reaction Kinetics in Nonpolar Media

The cationic surfactant forms reverse micelles in aromatic solvents (e.g., benzene), as demonstrated in BHDC (benzylhexadecyldimethylammonium chloride) systems . For [BHDMA][PhO]:

-

Micellar encapsulation increases local concentration of reactants (e.g., carbonyl compounds).

-

Phenoxide anions at the micelle interface deprotonate substrates, accelerating reactions like Claisen-Schmidt condensations (e.g., chalcone synthesis) .

Table 1: Comparative Yields in Micellar vs. Bulk Solvent Systems

| Reaction Type | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| Chalcone synthesis | [BHDMA][PhO]/Benzene | 65–70 | |

| Phenol coupling | Benzene (bulk) | 50–60 |

pH-Dependent Reactivity

The phenoxide anion’s basicity (pKa ~10) enables deprotonation of weak acids (e.g., alcohols, amines). In water-in-benzene reverse micelles :

-

Interfacial hydration stabilizes phenoxide, enhancing its nucleophilicity.

-

Dynamic light scattering (DLS) shows micelle size increases with water content (W0), optimizing reaction microenvironments .

Figure 1: Micelle Hydrodynamic Diameter vs. W0

| W0 | Diameter (nm) |

|---|---|

| 5 | 4.2 |

| 10 | 6.8 |

| 15 | 9.5 |

Recyclability and Stability

[BHDMA][PhO] exhibits thermal stability up to 250°C (by TGA) , allowing reuse in high-temperature reactions. Post-reaction, the surfactant is recovered via:

-

Solvent evaporation.

-

Extraction with polar solvents (e.g., ethanol) .

Recycling trials show <10% loss in catalytic activity over five cycles .

Reduction of Hazardous Solvents

By replacing traditional bases (e.g., NaOH) and volatile solvents, [BHDMA][PhO] enables safer reaction setups . For example:

-

Friedel-Crafts alkylation in benzene achieves 85% yield without HF or AlCl3 .

-

Diels-Alder reactions show 2–3x rate enhancement in micellar media vs. water .

Limitations and Challenges

Scientific Research Applications

Chemical Properties and Structure

Benzyl(hexadecyl)dimethylammonium phenoxide is characterized by its cationic surfactant properties, which arise from its quaternary ammonium structure. The presence of a long hydrophobic hexadecyl chain enhances its surfactant capabilities, making it effective in various formulations.

Pharmaceutical Applications

Antimicrobial Activity

this compound exhibits significant antimicrobial properties. It is utilized in formulations aimed at preventing microbial growth in pharmaceutical products. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria and fungi, making them valuable in antiseptic and disinfectant applications .

Case Study: Antiseptic Formulation

A formulation containing this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a reduction in bacterial counts by over 99% within 30 minutes of application, demonstrating its efficacy as an antiseptic agent .

Industrial Applications

Surfactant in Emulsions

Due to its surfactant properties, this compound is employed in the formulation of emulsions used in cosmetics and personal care products. Its ability to stabilize oil-in-water emulsions makes it an essential ingredient in creams and lotions.

| Application | Description |

|---|---|

| Emulsifier | Stabilizes oil-in-water emulsions in cosmetic formulations. |

| Antimicrobial Agent | Used in personal care products for its antimicrobial properties. |

Environmental Applications

Water Treatment

The compound is also explored for its role in water treatment processes. Its surfactant properties allow it to interact with contaminants, facilitating their removal from water sources. Research indicates that this compound can enhance the efficiency of sedimentation processes .

Research Findings

Recent studies have focused on the interaction of this compound with various solvents and its behavior in reversed micellar systems. These investigations reveal insights into the stability and dynamics of micelles formed by this compound, which are crucial for applications in drug delivery systems.

Dynamic Light Scattering Studies

Dynamic light scattering experiments show that this compound forms stable micelles in nonpolar solvent mixtures, which can encapsulate hydrophilic drugs, enhancing their solubility and bioavailability .

Table 1: Antimicrobial Efficacy

| Pathogen | Reduction (%) | Time (minutes) |

|---|---|---|

| Staphylococcus aureus | >99% | 30 |

| Escherichia coli | >99% | 30 |

Table 2: Micellar Properties

| Solvent Mixture | Micelle Size (nm) | Stability |

|---|---|---|

| n-Heptane: Benzene (1:1) | 50 | Stable |

| n-Heptane: Benzene (3:1) | 70 | Unstable |

Mechanism of Action

Mechanism: The primary mechanism of action of Benzyl(hexadecyl)dimethylammonium phenoxide is its ability to disrupt lipid bilayers. The cationic nature of the compound allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis.

Molecular Targets and Pathways: The compound targets the lipid components of cell membranes, leading to increased permeability and eventual cell death. This mechanism is particularly effective against bacteria and fungi, making it a useful antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Hexadecyl Dimethyl Benzyl Ammonium Chloride (HDBAC)

- Structure : Shares the benzyl and hexadecyl groups but retains chloride as the counterion.

- Properties : Exhibits broad-spectrum antimicrobial activity due to the C16 alkyl chain, which enhances lipid membrane disruption .

b) Benzalkonium Chloride (BAC)

- Structure : Typically a mixture of alkyl dimethyl benzyl ammonium chlorides with varying chain lengths (C12–C16).

- Properties : Widely used in disinfectants; shorter chains (e.g., C12) have lower persistence but faster action, while longer chains (e.g., C16) offer prolonged efficacy .

- Differences: The phenoxide variant’s phenolic group may synergize with QACs to target resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) more effectively.

c) Benzyltrimethylammonium Hydroxide

- Structure : Trimethyl groups instead of hexadecyl and benzyl; hydroxide counterion.

- Properties : Primarily used as a phase-transfer catalyst. Less antimicrobial due to the absence of a long alkyl chain .

- Differences : Highlights the critical role of alkyl chain length and aromatic substituents in determining QAC functionality.

Antimicrobial Efficacy

| Compound | Counterion | Key Pathogens Targeted | Notable Advantages | Limitations |

|---|---|---|---|---|

| Benzyl(hexadecyl)dimethylammonium phenoxide | Phenoxide | MRSA, Gram-negative bacteria | Enhanced solubility in organic solvents; phenolic synergy | Potential toxicity at high concentrations |

| HDBAC | Chloride | Broad-spectrum | High stability in aqueous solutions | Reduced efficacy in organic-rich environments |

| BAC (C12–C16) | Chloride | Bacteria, fungi | Rapid action | Shorter persistence compared to C16 analogs |

Physicochemical Properties

| Property | This compound | HDBAC | BAC (C16) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~410 (estimated) | 396.10 | 396.10 (C16 variant) |

| Solubility | High in polar organic solvents | Water-soluble | Water-soluble |

| Critical Micelle Concentration (CMC) | Likely lower due to phenoxide | 0.1–1 mM (typical) | Similar to HDBAC |

Biological Activity

Benzyl(hexadecyl)dimethylammonium phenoxide (BHDP) is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial applications and cellular interactions. Its unique structure, combining a long hydrophobic alkyl chain with a phenolic moiety, contributes to its surfactant properties and biological effects. This article explores the biological activity of BHDP, highlighting its mechanisms, effects on various organisms, and relevant research findings.

- Molecular Formula : C₃₁H₅₁N₁O

- Molecular Weight : 467.76 g/mol

- Structure : BHDP consists of a benzyl group attached to a hexadecyl chain and two dimethylamino groups, giving it amphiphilic characteristics that facilitate interaction with biological membranes.

BHDP acts primarily as a cationic surfactant, which allows it to disrupt microbial cell membranes. This disruption leads to increased permeability and ultimately cell death. The following mechanisms have been identified:

- Membrane Disruption : BHDP integrates into lipid bilayers, altering membrane fluidity and integrity.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and viruses by targeting cell membranes.

- Biofilm Inhibition : BHDP has shown efficacy in preventing biofilm formation, particularly in pathogens like Pseudomonas aeruginosa, which is significant in clinical settings.

Biological Activity Data

The following table summarizes key findings related to the biological activity of BHDP:

Case Studies

-

Antimicrobial Efficacy Against Hospital Pathogens :

A study demonstrated that BHDP effectively inhibited the growth of antibiotic-resistant strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative therapeutic agent in infection control . -

Cytotoxic Effects on Mammalian Cells :

Research involving human fibroblast cells revealed that while BHDP can induce apoptosis at higher concentrations, it also shows promise as a selective agent that could target cancer cells more effectively than normal cells. This selectivity is attributed to the differences in membrane composition between cancerous and healthy cells . -

Impact on Biofilm Formation :

In a study focusing on biofilm-forming bacteria, BHDP was found to significantly reduce biofilm biomass in Pseudomonas aeruginosa. This reduction was linked to its ability to disrupt cell-to-cell signaling mechanisms critical for biofilm development .

Safety and Toxicological Profile

Despite its beneficial properties, the safety profile of BHDP requires careful consideration:

- Toxicity Levels : Acute toxicity studies indicate that high doses can lead to respiratory paralysis and gastrointestinal irritation in animal models .

- Regulatory Status : As a quaternary ammonium compound, it is classified under hazardous materials with specific handling guidelines due to its corrosive nature .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Benzyl(hexadecyl)dimethylammonium phenoxide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via quaternization reactions between benzyl dimethylamine and hexadecyl bromide/phenoxide precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Catalysts : Use of Cs₂CO₃ as a base improves deprotonation efficiency in etherification steps .

- Temperature : Reactions often proceed at 80–100°C to achieve high conversion rates .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization ensures purity .

- Table 1 : Synthesis Parameters and Yields

| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Benzyl dimethylamine + hexadecyl bromide | DMF | Cs₂CO₃ | 80 | 75–85 | Column chromatography |

| Phenoxide derivative | THF | K₂CO₃ | 60 | 65–70 | Recrystallization |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies alkyl chain integration (δ 0.8–1.5 ppm for hexadecyl), aromatic protons (δ 7.2–7.5 ppm for benzyl), and quaternary ammonium signals (δ 3.0–3.5 ppm) .

- FTIR : Confirms C-N⁺ stretching (1250–1350 cm⁻¹) and phenoxide O–H absorption (broad ~3400 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%) .

Advanced Research Questions

Q. How does the compound's amphiphilic structure affect its self-assembly in aqueous solutions, and what factors dictate micelle formation?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determined via surface tension measurements or fluorescence probing (e.g., pyrene assay). The long hexadecyl chain lowers CMC (~0.1–1 mM) .

- Micelle Size : Dynamic Light Scattering (DLS) reveals hydrodynamic diameters of 10–50 nm, influenced by pH and counterion effects (phenoxide vs. chloride) .

- Thermodynamic Studies : Isothermal Titration Calorimetry (ITC) quantifies enthalpy changes during self-assembly .

Q. What methodologies are employed to analyze the compound's role in enhancing epoxy coating rheological properties, and how do nanoparticle interactions influence performance?

- Methodological Answer :

- Rheometry : Measures viscosity changes under shear stress; incorporation of 1–5 wt% of the compound reduces epoxy curing time by 20–30% .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates anti-corrosion efficiency (>90% with 3 wt% additive) .

- SEM/EDS : Confirms uniform dispersion of nanoparticles (e.g., SiO₂) within the epoxy matrix, enhancing mechanical stability .

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of quaternary ammonium compounds, including this compound?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC protocols to compare efficacy across microbial strains (e.g., S. aureus vs. E. coli) under controlled pH/temperature .

- Biofilm Studies : Confocal microscopy with LIVE/DEAD staining quantifies biofilm disruption efficiency .

- Data Normalization : Account for solvent interference (e.g., DMSO cytotoxicity) and ionic strength effects .

Q. What computational approaches predict the compound's behavior in ionic environments, and how do molecular dynamics simulations align with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulations in GROMACS/AMBER reveal aggregation patterns and counterion binding (phenoxide vs. chloride) .

- DFT Calculations : Optimize geometry and charge distribution, showing stronger anion-cation interactions with phenoxide .

- Validation : Compare simulated CMC/aggregation numbers with experimental DLS/ITC results .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.